molecular formula C9H9ClO2 B14653413 2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione CAS No. 51028-70-7

2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14653413
CAS No.: 51028-70-7
M. Wt: 184.62 g/mol
InChI Key: JFEDUFDCQILGEO-UHFFFAOYSA-N
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Description

2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with chlorine and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione. This reaction can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different cyclohexadiene derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various reduced cyclohexadiene compounds.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its reactive sites. The chlorine and methyl groups influence its reactivity and interactions with enzymes, receptors, or other biomolecules. The pathways involved may include electrophilic or nucleophilic interactions, depending on the specific reaction conditions and targets.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione: Lacks the chlorine substitution, leading to different reactivity and applications.

    2-Chloro-3,5-dimethylcyclohexa-2,5-diene-1,4-dione: Similar structure but with fewer methyl groups, affecting its chemical properties.

Properties

CAS No.

51028-70-7

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H9ClO2/c1-4-5(2)9(12)7(10)6(3)8(4)11/h1-3H3

InChI Key

JFEDUFDCQILGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)Cl)C

Origin of Product

United States

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